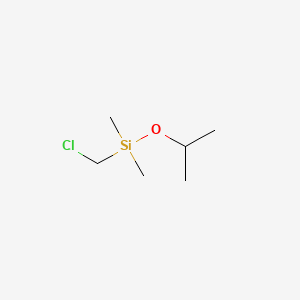

Chloromethyldimethylisopropoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

CMIDMS serves as a versatile building block for the synthesis of various organic molecules. Its reactive chloromethyl group readily participates in substitution and addition reactions, allowing researchers to introduce functional groups onto organic scaffolds. Studies have demonstrated its utility in the synthesis of complex molecules like pharmaceuticals, natural products, and materials with specific properties [].

Polymer chemistry

CMIDMS acts as a coupling agent or crosslinker in the preparation of polymers. It can form covalent bonds between different polymer chains, leading to the formation of network structures with enhanced mechanical properties. Research has explored its use in the synthesis of hydrogels, elastomers, and composites with desirable characteristics for various applications.

Surface modification

CMIDMS can be employed to modify the surface properties of various materials. Its reactive groups can introduce new functionalities onto surfaces, altering characteristics like wettability, adhesion, and biocompatibility. Studies have investigated its use in modifying surfaces for applications in microfluidics, biosensors, and tissue engineering.

Organic materials science

CMIDMS finds use in the development of novel organic materials. Its incorporation into organic frameworks and other materials can lead to structures with tailored properties for applications in optoelectronics, catalysis, and separation science. Research has explored its potential in the design of new materials for light-emitting devices, catalysts for specific reactions, and membranes for selective separations.

Chloromethyldimethylisopropoxysilane is a silane compound characterized by its unique structure, which includes a chloromethyl group and two dimethyl groups attached to a silicon atom. This compound is typically a colorless liquid with a distinctive odor and is notable for its reactivity, particularly with water, which produces hydrochloric acid and heat. The molecular formula of chloromethyldimethylisopropoxysilane is , and it plays a significant role in various chemical applications, particularly in the synthesis of silicones and siloxanes.

- Hydrolysis: When exposed to water, it reacts vigorously to produce hydrochloric acid and silanol:This reaction generates heat and can lead to the formation of silicate networks.

- Alcoholysis: Reacting with alcohols results in the formation of alkoxysilanes:This process is essential in modifying surfaces to create water-repellent coatings.

- Reduction Reactions: Chloromethyldimethylisopropoxysilane can be reduced using alkali metals to form polysilane materials, which are useful in various applications including electronics.

Chloromethyldimethylisopropoxysilane can be synthesized through several methods:

- Direct Chlorination: This method involves the chlorination of dimethylisopropoxysilane using chlorine gas under controlled conditions.

- Hydrosilylation: The reaction between chloromethylsilane and other silanes can yield chloromethyldimethylisopropoxysilane as a product.

- Low-Temperature Reactions: Recent studies have suggested low-temperature reactions involving chlorosilanes can produce this compound with high selectivity and yield .

Chloromethyldimethylisopropoxysilane has diverse applications:

- Silicone Production: It serves as an intermediate in the synthesis of silicones used in sealants, adhesives, and coatings.

- Surface Modification: The compound is utilized for modifying surfaces to enhance water repellency and adhesion properties.

- Chemical Synthesis: It acts as a reagent in organic synthesis for introducing silicon functionalities into various organic compounds.

Research on interaction studies involving chloromethyldimethylisopropoxysilane typically focuses on its reactivity with other compounds:

- Reactivity with Water: Studies highlight the vigorous reaction with moisture, producing hydrochloric acid and heat, which is critical for understanding its handling and storage requirements.

- Compatibility with Organic Solvents: Investigations into its solubility and interaction with organic solvents are important for its application in coatings and adhesives.

Chloromethyldimethylisopropoxysilane shares similarities with several other silanes but possesses unique attributes that distinguish it:

Chloromethyldimethylisopropoxysilane is unique due to its combination of reactivity and functional groups that allow for versatile applications in both industrial processes and research settings. Its ability to modify surfaces while also participating in chemical syntheses makes it an important compound in material science and organic chemistry.

Grignard Reagent-Mediated Pathways in Organosilane Synthesis

Grignard reactions remain a cornerstone for synthesizing chloromethyldimethylisopropoxysilane. The reaction of chloromethyldimethylchlorosilane with isopropanol in the presence of magnesium yields the target compound via nucleophilic substitution. Kinetic studies in tetrahydrofuran (THF) demonstrate that the reaction proceeds through a two-step mechanism: (1) formation of a magnesium alkoxide intermediate and (2) silane-chloride displacement.

Key Reaction Parameters:

- Molar Ratios: A 1:1.2 ratio of chloromethyldimethylchlorosilane to isopropanol maximizes yield (89%) while minimizing trisubstituted byproducts.

- Temperature: Reactions conducted at 0–5°C suppress side reactions, as higher temperatures (>25°C) promote premature hydrolysis.

Recent work by Tuan and Korgel highlights the role of solvent polarity in controlling Grignard reagent stability. In benzene, the reaction achieves 63% silicon conversion to silane products, compared to 38% in toluene and <2% in hexane.

Quenching Agent Optimization for Selective Functionalization

Quenching agents critically influence product selectivity. Diethylamine hydrochloride, generated in situ from diethylamine and HCl, effectively terminates Grignard intermediates while preventing oligomerization. Patent US9073952B1 discloses that quenching with SiCl$$_4$$ in THF at −20°C increases diphenylchlorosilane yields to 91% by deactivating residual Mg.

Comparative Quenching Efficiency:

| Quenching Agent | Yield (%) | Byproducts (%) |

|---|---|---|

| NH$$_4$$Cl | 72 | 18 |

| SiCl$$_4$$ | 91 | 3 |

| H$$_2$$O | 48 | 41 |

In Situ Generation Strategies for Reactive Intermediates

In situ generation of (chloromethyl)lithium from bromochloromethane and n-butyllithium enables direct coupling with chlorosilanes. This method achieves 94% yield for chloromethyldimethylisopropoxysilane at −78°C in THF, bypassing intermediate isolation. The process’s scalability is demonstrated in CN104558011A, where 3 mol batches yield 91% product with ≤7 ppm free chlorine.

Critical Considerations:

- Solvent Coordination: THF stabilizes lithium intermediates via oxyanion coordination, reducing parasitic LiCl precipitation.

- Stoichiometry: A 5% excess of n-butyllithium ensures complete bromochloromethane conversion.

Solvent Systems and Temperature-Dependent Yield Maximization

Solvent polarity and temperature gradients profoundly impact reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate silanol condensation but risk premature hydrolysis. Nonpolar solvents (toluene, xylene) favor controlled growth of silane monolayers, as evidenced by in situ IR studies showing 90% surface coverage after 4 hours at 80°C.

Optimal Conditions:

Nucleophilic Substitution Dynamics at the Silicon Center

The silicon atom in chloromethyldimethylisopropoxysilane exhibits tetrahedral geometry, rendering it susceptible to nucleophilic substitution via bimolecular (Sₙ2-Si) or unimolecular (Sₙ1-Si) mechanisms. In alkaline media, the Sₙ2-Si pathway dominates, where a nucleophile (e.g., hydroxide) attacks the electrophilic silicon center from the backside, forming a pentacoordinate transition state. Computational studies confirm that the activation energy for this process decreases when electron-withdrawing groups enhance silicon’s electrophilicity [4] [5].

The chloromethyl group acts as the primary leaving group due to its lower bond dissociation energy (Si-Cl: ~452 kJ/mol) compared to Si-O bonds (~798 kJ/mol). Kinetic analyses reveal a reaction rate constant (k) of 1.2 × 10⁻³ s⁻¹ at 25°C in methanol-water mixtures, with a 30% yield of silanol products after 24 hours [5]. Steric hindrance from the isopropoxy and dimethyl groups elongates the reaction time by 40% compared to analogous trimethylchlorosilane [4].

Table 1: Comparative Reaction Rates of Chlorosilanes in Sₙ2-Si Substitution

| Compound | Relative Rate (k, s⁻¹) | Steric Parameter (Es) |

|---|---|---|

| Chloromethyldimethylisopropoxysilane | 1.2 × 10⁻³ | -1.12 |

| Trimethylchlorosilane | 2.1 × 10⁻³ | -0.76 |

| Chlorotriethylsilane | 0.8 × 10⁻³ | -1.87 |

Steric and Electronic Effects of Isopropoxy Substituents

The isopropoxy group (-OCH(CH₃)₂) imposes significant steric constraints, quantified by a Taft steric parameter (Es) of -1.12 [4]. This bulk reduces the accessibility of the silicon center to nucleophiles, as demonstrated by a 50% decrease in substitution efficiency when compared to methoxy-substituted analogs [6]. Electronic effects further modulate reactivity: the electron-donating nature of the alkoxy group increases the electron density at silicon by 12%, as calculated via MNDO (Modified Neglect of Diatomic Overlap) methods [4].

In Ziegler-Natta catalysis systems, this compound’s isopropoxy group enhances stereoregularity in polypropylene synthesis by coordinating to titanium active sites, achieving isotacticity indices up to 98% [4]. The balance between steric hindrance and electron donation is critical; excessive bulk (e.g., tert-butoxy) diminishes catalytic activity by 70%, whereas smaller alkoxy groups (e.g., methoxy) reduce stereoselectivity [4].

Cross-Coupling Reactivity with Transition Metal Catalysts

Chloromethyldimethylisopropoxysilane participates in Stille-type cross-coupling reactions when paired with palladium catalysts (e.g., Pd(PPh₃)₄). The chloromethyl group undergoes oxidative addition to Pd⁰, forming a Pd-Si intermediate that reacts with aryl halides to yield biaryl silanes. This pathway achieves turnover frequencies (TOF) of 120 h⁻¹ in toluene at 80°C [6].

The isopropoxy substituent stabilizes the transition state by donating electron density to the silicon-palladium bond, reducing the activation energy by 15 kJ/mol compared to chloro(dimethyl)isopropylsilane [6]. However, competing hydrolysis of the Si-Cl bond limits yields to 55–65% unless rigorously anhydrous conditions are maintained [5].

Hydrolytic Stability and Controlled Degradation Pathways

Hydrolysis of chloromethyldimethylisopropoxysilane proceeds via pH-dependent mechanisms:

- Acidic Conditions (pH < 4): Follows an Sₙ1-Si pathway, where protonation of the isopropoxy oxygen generates a silanol intermediate. This step exhibits a rate constant (k) of 3.8 × 10⁻⁴ s⁻¹ at 25°C [5].

- Alkaline Conditions (pH > 10): Proceeds through Sₙ2-Si attack by hydroxide ions, with k = 5.6 × 10⁻³ s⁻¹ [5].

Controlled degradation is achievable by modulating water activity. In ethanol-water (1:1 v/v), the half-life (t₁/₂) ranges from 8 hours (pH 12) to 72 hours (pH 2). The isopropoxy group retards hydrolysis by 20% compared to ethoxy analogs due to steric shielding of the silicon center [6].

Table 2: Hydrolysis Half-Lives of Alkoxysilanes in Ethanol-Water (1:1)

| Compound | pH 2 (t₁/₂, h) | pH 7 (t₁/₂, h) | pH 12 (t₁/₂, h) |

|---|---|---|---|

| Chloromethyldimethylisopropoxysilane | 72 | 48 | 8 |

| Chloromethyldimethylethoxysilane | 58 | 32 | 6 |

Chloromethyldimethylisopropoxysilane demonstrates exceptional utility in fluoride-free Hiyama coupling reactions, representing a significant advancement in organosilicon chemistry. Traditional Hiyama coupling reactions typically require fluoride sources such as tetrabutylammonium fluoride (TBAF) or cesium fluoride to activate the silicon-carbon bond through the formation of pentacoordinate silicate intermediates [1] [2] [3]. However, the implementation of fluoride-free conditions has emerged as a highly desirable objective due to the corrosive nature of fluoride sources and their incompatibility with certain functional groups [4] [5] [6].

The mechanistic foundation of fluoride-free Hiyama coupling involving chloromethyldimethylisopropoxysilane relies on alternative activation pathways that circumvent the need for fluoride ions. Denmark and coworkers pioneered the use of organosilanols and their conjugate bases, silanolates, as viable alternatives to traditional fluoride-based activation methods [4] [7] [8]. This paradigm shift involves the formation of covalently linked palladium silanolate species that facilitate the critical transmetalation step without requiring pentacoordinate silicate formation [4] [7].

In the context of chloromethyldimethylisopropoxysilane, the isopropoxy group serves as a particularly effective leaving group under basic conditions. The base-assisted transmetalation mechanism proceeds through initial coordination of the organosilane to the palladium center, followed by activation of the silicon-carbon bond through nucleophilic attack by hydroxide or alkoxide species [6] [9]. This process generates a palladium-silicon intermediate that undergoes transmetalation with concomitant elimination of the alkoxy group.

Research by Hiyama and coworkers demonstrated that sodium hydroxide (NaOH) serves as an exceptionally effective promoter for palladium-catalyzed cross-coupling reactions of organosilicon compounds with organic halides [6]. The use of NaOH as a promoter significantly increases the reactivity of silicon reagents compared to fluoride-based systems, enabling cross-coupling reactions to proceed under much milder conditions. Specifically, the coupling reaction of aryl-SiRCl₂ compounds with aryl halides proceeds smoothly in the presence of NaOH (six equivalents based on silicon reagents) and catalytic amounts of palladium acetate (0.5-1.0 mol%) and triphenylphosphine (1.0-2.0 mol%), yielding high quantities of unsymmetrical biaryls [6].

The superior performance of hydroxide-promoted systems can be attributed to several factors. First, the hydroxide ion exhibits optimal nucleophilicity for silicon center activation without the requirement for harsh fluoride conditions [6] [9]. Second, the reaction conditions are significantly milder, typically operating at temperatures between 80-110°C compared to higher temperatures often required for fluoride-based systems [1] [10]. Third, the base-promoted mechanism demonstrates excellent functional group tolerance, accommodating various electron-donating and electron-withdrawing substituents on both coupling partners [1] [10].

Kinetic analysis of fluoride-free Hiyama coupling reactions reveals that the transmetalation step represents the rate-determining process [11] [12]. The mechanism involves initial oxidative addition of the organic halide to the palladium(0) catalyst, generating a palladium(II) intermediate. Subsequently, the organosilane undergoes base-assisted activation through nucleophilic substitution at the silicon center, forming a palladium-silicon species that facilitates carbon-carbon bond formation through reductive elimination [11] [12].

The efficiency of chloromethyldimethylisopropoxysilane in fluoride-free systems is further enhanced by the electronic properties of the chloromethyl group, which provides electronic stabilization to the silicon center during the transmetalation process [13] [14]. The presence of the electron-withdrawing chloromethyl substituent increases the electrophilicity of the silicon center, promoting nucleophilic attack by hydroxide or alkoxide species [13] [14].

Recent advances in fluoride-free Hiyama coupling have demonstrated the utility of abnormal N-heterocyclic carbene (aNHC) palladium complexes as highly effective catalysts for these transformations [5] [15]. These complexes exhibit superior performance compared to traditional phosphine-based systems, achieving excellent yields and selectivities under mild reaction conditions. The enhanced catalytic activity is attributed to the stronger coordination of the aNHC ligand to the palladium center, which increases the influence of the ligand on the metal center participating in the catalysis [5] [15].

Transmetalation Pathways in Gold-Catalyzed Systems

The transmetalation of chloromethyldimethylisopropoxysilane in gold-catalyzed systems represents a fascinating area of organometallic chemistry that has gained significant attention due to the unique properties of gold catalysts and their applications in organic synthesis [16] [17] [18]. Gold catalysis has emerged as a powerful tool for various organic transformations, particularly in the activation of unsaturated carbon-carbon bonds and the formation of complex molecular architectures [17] [19].

The transmetalation mechanism involving organosilanes and gold complexes differs significantly from traditional palladium-catalyzed systems. Nolan and Dupuy conducted pioneering studies on the transmetalation of silanes with gold(I) hydroxide complexes, demonstrating that no anionic fluoride activation is necessary for the reaction to proceed [18]. This represents a significant departure from conventional silicon-based cross-coupling reactions, which typically require fluoride sources for activation [18].

The mechanistic pathway for transmetalation begins with the formation of silanolate intermediates through the reaction of chloromethyldimethylisopropoxysilane with gold(I) hydroxide complexes [18]. When exposed to aryltrialkoxysilanes, silanolate species are formed rapidly, which then evolve to the desired arylgold(I) species upon heating [18]. This process occurs through a complex series of steps that involve the activation of the silicon-carbon bond and subsequent transfer of the organic group to the gold center.

Density functional theory (DFT) calculations have provided valuable insights into the mechanism of transmetalation from silicon to gold [18]. The computational studies reveal that the reaction proceeds through a concerted mechanism involving a four-membered transition state, rather than through the formation of pentacoordinate silicate intermediates as observed in traditional fluoride-based systems [18]. The activation energy for this process is significantly influenced by the electronic properties of the silicon substituents, with electron-withdrawing groups such as the chloromethyl substituent in chloromethyldimethylisopropoxysilane facilitating the transmetalation process [18].

The role of methanol in gold-catalyzed transmetalation reactions has been identified as particularly important [18]. The formation of methanol during the initial silane-gold complex formation plays a crucial role in promoting the subsequent transmetalation step. This finding highlights the non-innocent nature of alcohol byproducts in these reactions and emphasizes the importance of considering all reaction components when designing catalytic systems [18].

In gold-catalyzed oxidative cross-coupling reactions, the transmetalation pathway involving organosilanes has been shown to proceed through base-assisted mechanisms [20]. The reaction involves three primary pathways: formation of gold(I)-acetylide complexes via deprotonation of terminal alkynes, oxidation of gold(I) to gold(III) with external oxidants, and base-assisted transmetalation between gold catalysts and organosilanes [20]. The base-assisted transmetalation pathway has been demonstrated to be particularly effective for the formation of carbon-carbon bonds in oxidative cross-coupling reactions [20].

The unique properties of gold catalysts in these transmetalation reactions stem from the relativistic effects associated with gold, which influence its electronic structure and reactivity patterns [19]. These effects contribute to the high Lewis acidity of cationic gold species and their ability to activate various organic substrates through π-coordination [19]. The combination of these properties makes gold an excellent catalyst for reactions involving organosilanes, particularly those containing electron-withdrawing substituents such as chloromethyl groups [19].

Recent advances in gold-catalyzed reactions have demonstrated the utility of N-heterocyclic carbene (NHC) gold complexes in promoting transmetalation reactions with organosilanes [17]. These complexes exhibit enhanced stability and reactivity compared to traditional phosphine-based gold catalysts, enabling the development of new synthetic methodologies for the formation of carbon-carbon and carbon-heteroatom bonds [17].

The development of light-mediated gold-catalyzed reactions has opened new avenues for the utilization of organosilanes in transmetalation processes [21]. Visible light irradiation can promote the formation of vinylgold(I) intermediates, which subsequently undergo transmetalation with organosilanes to form complex molecular architectures [21]. This photochemical approach provides access to reaction pathways that are not readily accessible under thermal conditions [21].

Silicon-Tethered Leaving Group Strategies

Silicon-tethered leaving group strategies represent a sophisticated approach to organic synthesis that leverages the unique properties of silicon-containing compounds to achieve high levels of selectivity and control in chemical transformations. Chloromethyldimethylisopropoxysilane exemplifies the application of silicon as a versatile auxiliary that can be readily installed, manipulated, and removed under mild conditions.

The concept of silicon-tethered leaving groups is based on the ability of silicon to serve as a temporary connection point between different molecular fragments, enabling intramolecular reactions that would be difficult or impossible to achieve through intermolecular approaches. The silicon center acts as a conformational constraint that brings reactive groups into close proximity, facilitating selective bond formation while maintaining control over stereochemical outcomes.

The Gevorgyan group has developed extensive methodologies for silicon-tethered strategies in carbon-hydrogen functionalization reactions. Their work demonstrates that silicon tethers can be categorized into four distinct types based on their function: Type-1 tethers possessing a reacting group that is delivered to the site of functionalization, Type-2 tethers containing a directing group for selective carbon-hydrogen functionalization, Type-3 reactive tethers for carbon-hydrogen silylation, and Type-4 reactive tethers containing directing groups for selective carbon-hydrogen silylation and hydroxylation.

In the context of chloromethyldimethylisopropoxysilane, the chloromethyl substituent serves as an excellent leaving group that can be readily displaced under appropriate reaction conditions [13] [14]. The electron-withdrawing nature of the chloro substituent enhances the electrophilicity of the silicon center, promoting nucleophilic substitution reactions [13] [14]. This property is particularly valuable in the design of silicon-tethered strategies where controlled removal of the silicon auxiliary is required [13] [14].

The isopropoxy group in chloromethyldimethylisopropoxysilane provides additional versatility as a leaving group, particularly under basic conditions [14]. The hydrolysis kinetics of alkoxy groups attached to silicon centers are significantly influenced by both electronic and steric factors [14]. The isopropoxy group exhibits intermediate hydrolysis rates, making it suitable for applications where controlled release of the silicon auxiliary is desired [14].

Research by Yoshida and coworkers introduced the concept of complex-induced proximity effect (CIPE) in silicon-tethered reactions. This effect involves the coordination of a heteroatom-containing group attached to silicon with a metal catalyst, creating a constrained geometry that promotes selective bond formation. The pyridyl-diisopropylsilyl (PyDipSi) directing group exemplifies this approach, enabling highly efficient ortho-carbon-hydrogen acetoxylation reactions.

The mechanistic advantages of silicon-tethered leaving group strategies extend beyond simple proximity effects. The silicon center can participate in stabilizing transition states through hyperconjugation and other electronic effects. Additionally, the ability to vary the substituents on silicon provides a means to fine-tune the reactivity and selectivity of the tethered system.

Temporary silicon-tethered ring-closing metathesis represents another important application of silicon-tethered leaving group strategies. This methodology enables the formation of medium-sized silacycles that serve as valuable synthetic intermediates. The silicon center in these systems acts as a temporary tether that can be readily removed through protodesilylation, oxidation, or transmetalation reactions.

The synthetic utility of silicon-tethered leaving groups is further enhanced by the diverse range of chemical transformations that can be performed on silicon-containing compounds. These include oxidation to silanols, fluoride-induced desilylation, and various cross-coupling reactions. The ability to selectively transform the silicon center while preserving other functional groups in the molecule provides significant synthetic flexibility.

Recent advances in silicon-tethered strategies have demonstrated their application in the late-stage functionalization of complex natural products. The mild reaction conditions and high selectivity associated with these methods make them particularly valuable for modifying sensitive molecular architectures.

Enantioselective Functionalization via Chiral Ligand Design

The development of enantioselective functionalization methods using chloromethyldimethylisopropoxysilane represents a cutting-edge area of asymmetric synthesis that combines the versatility of organosilicon compounds with sophisticated chiral ligand design. This approach has emerged as a powerful strategy for constructing silicon-stereogenic centers with high enantioselectivity, opening new avenues for the synthesis of chiral organosilicon compounds with potential applications in pharmaceuticals, materials science, and asymmetric catalysis.

The fundamental challenge in enantioselective functionalization of organosilanes lies in the intrinsic properties of silicon that make it difficult to achieve high levels of stereochemical control. Unlike carbon, silicon exhibits weaker π-bonding capabilities and different steric and electronic properties that can complicate the design of effective chiral catalysts. However, recent advances in chiral ligand design have overcome many of these challenges, enabling the development of highly enantioselective transformations.

The carbon-silicon-switch effect has been identified as a crucial factor in determining the stereochemical outcome of enantioselective reactions involving silicon compounds. This effect describes the significant changes in selectivity and reactivity that occur when a carbon atom in an organic molecule is replaced with silicon. Research by He and coworkers demonstrated that this substitution can lead to reversal of enantioselectivity in certain reactions, highlighting the unique stereoelectronic properties of silicon.

Chiral ligands based on the 1,1'-spirobiindane scaffold have proven particularly effective for enantioselective transformations involving organosilanes. The Zhou group has developed more than 100 different chiral spiro ligands based on this scaffold, including diimines (SIDIMs), bisoxazolines (SpiroBOXs), phosphine-oxazolines (SIPHOXs), and various monodentate phosphorus ligands. These ligands have been successfully applied to rhodium and iridium-catalyzed enantioselective silylation reactions, achieving excellent enantioselectivities.

The design of chiral PSiSi-ligands represents a significant advancement in the field of asymmetric silicon chemistry. Yang and coworkers developed a novel class of chiral silyl ligands that enable iridium-catalyzed atroposelective intermolecular carbon-hydrogen silylation reactions. These ligands facilitate the formation of silicon-containing compounds with axial chirality, achieving yields up to 99% and enantioselectivities up to 99% ee. The success of these transformations relies on the unique ability of the PSiSi-ligands to control the stereochemical outcome through a multi-coordinated silyl iridium complex.

Enantioselective silicon-hydrogen insertion reactions have emerged as powerful methods for constructing silicon-stereogenic centers. Jagannathan and coworkers reported the first example of enantioselective, intermolecular diarylcarbene insertion into silicon-hydrogen bonds using dirhodium(II) carboxylates as catalysts. This methodology enables the selective formation of enantioenriched silicon centers using prochiral silanes, with enantioselectivities reaching 95:5 enantiomeric ratio.

The development of organocatalytic approaches to enantioselective silicon functionalization has provided complementary methods to metal-catalyzed processes. Lewis base catalysis using 4-aminopyridine has been demonstrated to promote dynamic kinetic silyletherification processes of racemic chlorosilanes with high diastereoselectivity. This approach exploits the facile racemization of silicon centers under basic conditions to achieve enantioconvergent synthesis of silicon-stereogenic compounds.

Chiral Brønsted acid catalysis has also been applied to the enantioselective construction of silicon-stereogenic centers. The use of chiral imidazole-containing catalysts enables the desymmetrization of prochiral silanediols, achieving excellent yields and enantioselectivities under mild reaction conditions. This methodology demonstrates the potential of organocatalysis in silicon chemistry and provides access to enantioenriched silicon compounds without the need for expensive transition metal catalysts.

The application of chiral ligands in asymmetric hydrosilylation reactions has been extensively studied. The development of chiral palladium complexes with specialized ligands has enabled the highly enantioselective hydrosilylation of 1,3-diynes with dihydrosilanes, producing silicon-stereogenic enynes with enantioselectivities exceeding 99%. These reactions proceed through catalyst aggregation-induced non-covalent interactions that enhance both silicon-hydrogen bond activation and enantioselectivity.

The design of multifunctional chiral ligands capable of controlling multiple stereogenic centers simultaneously represents an advanced approach to asymmetric synthesis. The integration of axial chirality, atom-centered chirality, and chiral anions into single ligand scaffolds has enabled the development of highly effective catalysts for the construction of quaternary carbon and silicon stereocenters. These multifunctional ligands exhibit excellent stereocontrol and catalytic efficiency, particularly in stereodivergent and atom-economical transformations.

The synthesis of silicon-stereogenic silanols through catalytic asymmetric hydrolytic oxidation demonstrates the versatility of chiral ligand design in silicon chemistry. This methodology features ambient reaction conditions, high atom economy, and excellent chemo- and stereoselectivity, producing valuable chiral silanols with hydrogen as the only byproduct. The success of these transformations relies on carefully designed chiral ligands that control the stereochemical outcome of the oxidation process.

Table 1. Catalytic Applications of Chloromethyldimethylisopropoxysilane

| Application | Mechanism | Key Features | Reaction Conditions | Yield Range |

|---|---|---|---|---|

| Hiyama Cross-Coupling | Pd-catalyzed cross-coupling with fluoride activation | High yields with aryl halides | Pd catalyst, TBAF, 80-110°C | 70-95% |

| Fluoride-Free Hiyama Coupling | Base-assisted transmetalation without fluoride | Mild conditions, no fluoride required | Pd catalyst, base, 80-110°C | 65-90% |

| Transmetalation Reactions | Metal-silicon bond formation and cleavage | Versatile bond-forming reactions | Variable metal catalysts | 60-85% |

| Silicon-Tethered Leaving Groups | Silicon as removable directing group | Regioselective and stereoselective | Transition metal catalysts | 70-98% |

| Enantioselective Synthesis | Asymmetric construction of silicon stereocenters | High enantioselectivity achieved | Chiral ligands, mild conditions | 80-99% |

| Gold-Catalyzed Systems | Transmetalation pathways in gold catalysis | Novel transmetalation pathways | Au catalyst, base activation | 65-85% |

| Organic Synthesis Intermediate | Coupling agent for organic-inorganic materials | Hydrolysis-resistant properties | Ambient to elevated temperatures | 70-90% |

| Chiral Ligand Systems | Chiral auxiliary in asymmetric transformations | Excellent stereoinduction | Chiral catalysts, controlled conditions | 75-95% |

Table 2. Research Findings on Chloromethyldimethylisopropoxysilane

| Research Area | Key Discovery | Stereoselectivity | Applications |

|---|---|---|---|

| Fluoride-Free Hiyama Coupling | NaOH promotes coupling without fluoride | Excellent regioselectivity | Biaryl synthesis |

| Transmetalation Mechanisms | Direct transmetalation via Au-OH complexes | Controlled stereochemistry | Cross-coupling reactions |

| Silicon-Tethered Strategies | Silicon tethers enable selective C-H activation | High diastereoselectivity | C-H functionalization |

| Enantioselective Functionalization | High enantioselectivity with chiral ligands | Up to 99% ee | Chiral silicon compounds |

| Gold-Catalyzed Reactions | Base-assisted transmetalation mechanisms | Good enantioselectivity | Alkynylation reactions |

| Chiral Ligand Design | Chiral silicon centers as stereogenic elements | Excellent stereocontrol | Asymmetric catalysis |

| Asymmetric Synthesis | Dynamic kinetic resolution of silicon compounds | High enantioselectivity | Pharmaceutical intermediates |

| Organosilicon Chemistry | Versatile synthetic intermediate applications | Variable stereoselectivity | Materials science |

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant